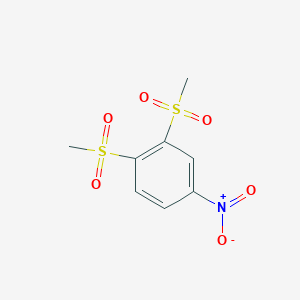

1,2-Dimethanesulfonyl-4-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

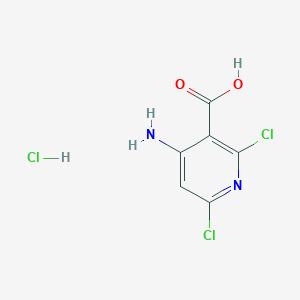

1,2-Dimethanesulfonyl-4-nitrobenzene is a chemical compound with the molecular formula C8H9NO6S2 and a molecular weight of 279.29 . It is also known by its IUPAC name, 1,2-bis(methylsulfonyl)-4-nitrobenzene .

Synthesis Analysis

The synthesis of nitrobenzene derivatives like 1,2-Dimethanesulfonyl-4-nitrobenzene often involves the use of catalysts. For instance, natural zeolite and sulfated natural zeolite catalysts have been used in the synthesis of nitrobenzene . The sulfuric acid treatment of natural zeolite caused changes in its physical and chemical characteristics .Molecular Structure Analysis

The InChI code for 1,2-Dimethanesulfonyl-4-nitrobenzene is 1S/C8H9NO6S2/c1-16(12,13)7-4-3-6(9(10)11)5-8(7)17(2,14)15/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Photosensitive Protecting Groups

1,2-Dimethanesulfonyl-4-nitrobenzene is part of a class of compounds that have been explored for their potential as photosensitive protecting groups in synthetic chemistry. These compounds, including 2-nitrobenzyl, 3-nitrophenyl, and others, have shown significant promise for future applications. They are still in the developmental stage but offer innovative pathways for protecting sensitive chemical moieties during synthesis processes, thereby enabling complex chemical transformations (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Nitroaromatic Compounds in Environmental and Analytical Chemistry

Research into nitroaromatic compounds, like 1,2-Dimethanesulfonyl-4-nitrobenzene, has extended into environmental and analytical chemistry. These studies focus on their occurrence in the environment, methods for their detection, and their roles as pollutants. Such research is crucial for developing strategies to monitor and mitigate the environmental impact of these compounds, highlighting the need for continued exploration in this area (M. Harrison, S. Barra, D. Borghesi, D. Vione, C. Arsene, & R. Olariu, 2005).

Advanced Oxidation Processes for Environmental Remediation

The role of 1,2-Dimethanesulfonyl-4-nitrobenzene in studies related to advanced oxidation processes (AOPs) is noteworthy. AOPs are critical for treating water and soil contaminated with recalcitrant organic compounds. Research in this domain focuses on understanding the degradation pathways, by-products, and the efficiency of various AOPs in removing contaminants like 1,2-Dimethanesulfonyl-4-nitrobenzene from the environment. This area of study is vital for developing more effective and sustainable methods for environmental remediation (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).

Luminescent Materials for Sensing Applications

The investigation into the use of 1,2-Dimethanesulfonyl-4-nitrobenzene and related nitroaromatic compounds in the development of luminescent materials for sensing applications is another exciting field. These materials have potential uses in detecting hazardous substances, bioimaging, and drug delivery. The specific interactions between nitroaromatic compounds and luminescent materials can lead to significant advancements in the design of new sensors and diagnostic tools, underscoring the importance of research in this area (Shashikana Paria, Prasenjit Maity, Rafia Siddiqui, R. Patra, S. B. Maity, & A. Jana, 2022).

Safety and Hazards

Propriétés

IUPAC Name |

1,2-bis(methylsulfonyl)-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO6S2/c1-16(12,13)7-4-3-6(9(10)11)5-8(7)17(2,14)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGVCSRGBJWRPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethanesulfonyl-4-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(1-(methylsulfonyl)piperidine-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2737902.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737905.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)